![molecular formula C45H57NO14 B3026114 (alphaR,betaS)-beta-[[[1,1-di(methyl-d3)ethoxy-2,2,2-d3]carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester](/img/structure/B3026114.png)
(alphaR,betaS)-beta-[[[1,1-di(methyl-d3)ethoxy-2,2,2-d3]carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester
Descripción general
Descripción
Cabazitaxel-d9 es una forma deuterada de cabazitaxel, un taxano de segunda generación utilizado principalmente en el tratamiento del cáncer de próstata metastásico resistente a la castración. Cabazitaxel-d9 es un inhibidor de los microtúbulos que estabiliza los microtúbulos e induce la muerte celular tumoral. Se sintetiza a partir de la 10-desacetilbaccatina III, un compuesto aislado del tejo .
Aplicaciones Científicas De Investigación
Cabazitaxel-d9 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizado como patrón de referencia en química analítica para estudiar la estabilidad y la degradación del cabazitaxel.
Biología: Employed in cell biology research to investigate the effects of microtubule stabilization on cell division and apoptosis.
Mecanismo De Acción
Cabazitaxel-d9 ejerce sus efectos al estabilizar los microtúbulos, que son componentes esenciales del citoesqueleto de la célula. Al unirse a la subunidad beta-tubulina de los microtúbulos, cabazitaxel-d9 evita su despolimerización, lo que lleva a un arresto mitótico y la subsiguiente muerte celular. Este mecanismo es particularmente eficaz contra las células cancerosas que han desarrollado resistencia a otros taxanos, como el paclitaxel y el docetaxel .
Análisis Bioquímico
Biochemical Properties
Cabazitaxel-d9 stabilizes microtubule assembly by reducing the lag time for tubulin assembly and the rate of cold-induced microtubule depolymerization . It interacts with tubulin, the protein component of microtubules, promoting their assembly and inhibiting their disassembly. This interaction leads to the stabilization of microtubules, which inhibits cell division (mitosis) and tumor proliferation . Cabazitaxel-d9 inhibits the proliferation of various cancer cell lines, including P388, HL-60, Calc18, and KB cells .
Cellular Effects
Cabazitaxel-d9 exerts its effects on various types of cells by stabilizing microtubules, which blocks the growth of cancer cells . It inhibits the proliferation of cancer cell lines, including those resistant to other taxanes . Cabazitaxel-d9 influences cell function by inducing mitotic arrest at the metaphase-anaphase transition, leading to cell death . It also affects cell signaling pathways, gene expression, and cellular metabolism by stabilizing microtubules and preventing their disassembly .
Molecular Mechanism
The molecular mechanism of Cabazitaxel-d9 involves its binding to tubulin, promoting microtubule assembly and inhibiting disassembly . This stabilization of microtubules leads to mitotic arrest and subsequent cell death . Cabazitaxel-d9 exhibits activity against tumor cell lines resistant to paclitaxel and docetaxel, making it a potent chemotherapeutic agent . It also shows poor recognition by multidrug resistance (MDR) proteins, allowing it to penetrate the blood-brain barrier and offer more durable responses .
Temporal Effects in Laboratory Settings
In laboratory settings, Cabazitaxel-d9 has shown stability and effectiveness over time. Studies have demonstrated that continuing cabazitaxel treatment beyond 10 cycles can prolong survival in patients with metastatic castration-resistant prostate cancer without significant cumulative toxicity . The stability and degradation of Cabazitaxel-d9 in in vitro and in vivo studies have shown consistent antitumor activity over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of Cabazitaxel-d9 vary with different dosages. Higher doses have been associated with increased antitumor activity, but also with higher toxicity . Studies have shown that Cabazitaxel-d9 crosses the placental barrier, leading to reproductive toxicity in animal studies . The dosage effects observed in these studies highlight the importance of optimizing the dosage to balance efficacy and toxicity .
Metabolic Pathways
Cabazitaxel-d9 is metabolized primarily in the liver via CYP3A4/5 and CYP2C8 enzymes . The main metabolic pathways involve two O-demethylations at the C-7 and C-10 positions, leading to the formation of 7-O-demethyl-cabazitaxel and 10-O-demethyl-cabazitaxel . These metabolic pathways account for a significant portion of the dose excreted in humans, dogs, and mice .
Transport and Distribution
Cabazitaxel-d9 is transported and distributed within cells and tissues through its interaction with transporters and binding proteins . It has a high volume of distribution and can cross the blood-brain barrier, making it effective in treating central nervous system tumors . The transport and distribution of Cabazitaxel-d9 within the body are crucial for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of Cabazitaxel-d9 involves its accumulation in the cytoplasm and nucleus of cancer cells . It targets microtubules and stabilizes them, leading to mitotic arrest and cell death . The localization of Cabazitaxel-d9 within specific cellular compartments is essential for its antitumor activity and effectiveness in cancer treatment .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Cabazitaxel-d9 se sintetiza a través de una serie de reacciones químicas que comienzan con la 10-desacetilbaccatina III. La síntesis implica múltiples pasos, incluyendo reacciones de esterificación, reducción y ciclación. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y condiciones específicas de temperatura y presión para obtener el producto deseado .
Métodos de producción industrial
En entornos industriales, cabazitaxel-d9 se produce utilizando una combinación de síntesis química y técnicas de purificación. El proceso implica el uso de reactores a gran escala, columnas cromatográficas y métodos de cristalización para obtener cabazitaxel-d9 de alta pureza. El producto final se formula para uso clínico en un surfactante líquido, típicamente a una relación de masa de 27:1 de Tween-80 a cabazitaxel .
Análisis De Reacciones Químicas
Tipos de reacciones
Cabazitaxel-d9 experimenta diversas reacciones químicas, incluyendo:
Oxidación: Implica la adición de oxígeno o la eliminación de átomos de hidrógeno.
Reducción: Implica la adición de átomos de hidrógeno o la eliminación de átomos de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los haluros de alquilo. Las condiciones de reacción a menudo implican temperaturas, presiones y niveles de pH específicos para optimizar las velocidades de reacción y los rendimientos .
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de cabazitaxel-d9, que pueden utilizarse para modificaciones químicas posteriores o como intermedios en la síntesis de otros compuestos .
Comparación Con Compuestos Similares
Compuestos similares
Paclitaxel: Un taxano de primera generación utilizado en el tratamiento de varios cánceres.
Docetaxel: Otro taxano de primera generación con aplicaciones similares al paclitaxel.
Abiraterona: Un inhibidor dirigido a la señalización de andrógenos utilizado en el tratamiento del cáncer de próstata.
Enzalutamida: Otro inhibidor dirigido a la señalización de andrógenos con aplicaciones similares a la abiraterona.
Singularidad de cabazitaxel-d9
Cabazitaxel-d9 es único por su capacidad para superar los mecanismos de resistencia que limitan la eficacia de otros taxanos. Tiene una menor afinidad por la bomba de eflujo P-glicoproteína, lo que le permite penetrar la barrera hematoencefálica de forma más eficaz. Esta propiedad hace que cabazitaxel-d9 sea una opción valiosa para el tratamiento de cánceres que son resistentes a otros taxanos .
Propiedades
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]oxycarbonylamino]-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1/i3D3,4D3,5D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQGVNUXMIRLCK-MOAUBYJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)OC)(C(=O)[C@@H](C(=C2C)C3(C)C)OC)C)OC(=O)C6=CC=CC=C6)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H57NO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
845.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


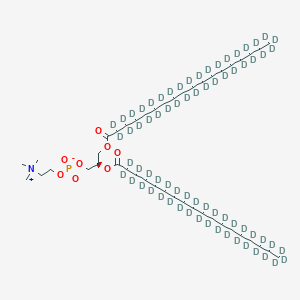
![3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride](/img/structure/B3026034.png)
![3-[(2-chlorophenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B3026036.png)
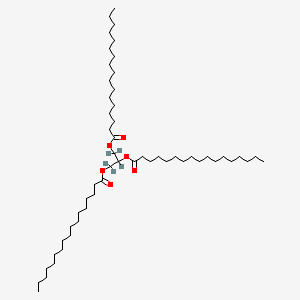
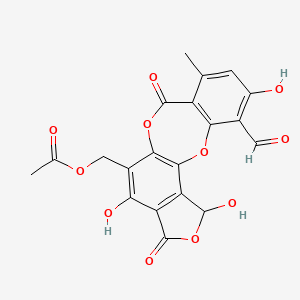
![eicosanoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl ester](/img/structure/B3026043.png)
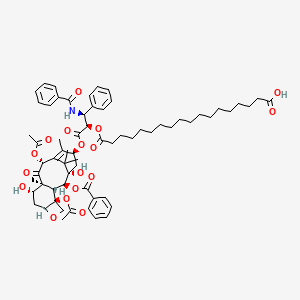
![9E-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026045.png)


![4-[2-(Methylamino)propyl]-phenol, monohydrochloride](/img/structure/B3026051.png)
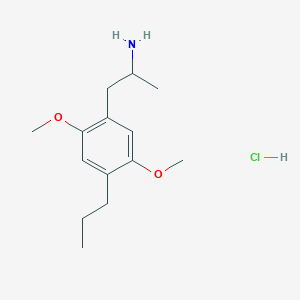
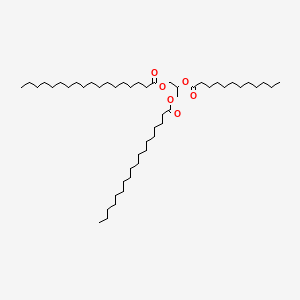
![Docosanoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester](/img/structure/B3026054.png)
